molecular formula C8H18ClN B2364379 1,3,3-Trimethylcyclopentan-1-amine;hydrochloride CAS No. 2413876-58-9

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride

Cat. No.: B2364379
CAS No.: 2413876-58-9
M. Wt: 163.69
InChI Key: OBUFTOLSBKKSBL-UHFFFAOYSA-N
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Description

1,3,3-Trimethylcyclopentan-1-amine hydrochloride is a cycloaliphatic amine salt characterized by a cyclopentane ring substituted with three methyl groups at the 1, 3, and 3 positions, and an amine group at the 1-position, which is protonated as a hydrochloride salt. The compound’s molecular formula is C₉H₁₈ClN, with a molecular weight of 175.7 g/mol.

The compound is commercially available through multiple global suppliers, including Wuxi Tianai Biomedical Technology Co. Ltd., Hubei Jiayun Chemical Technology Co., Ltd., and Procudan (Denmark), indicating its accessibility for research and development purposes .

Properties

IUPAC Name

1,3,3-trimethylcyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)4-5-8(3,9)6-7;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXHLPQHCHSJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This two-step approach leverages reductive amination to install the methylamine moiety onto a pre-functionalized cyclopentane ring:

  • Imine Formation : 3,3-Dimethylcyclopentanone reacts with methylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under Dean-Stark conditions to yield the corresponding imine.
  • Borohydride Reduction : Sodium cyanoborohydride selectively reduces the imine to the tertiary amine at 0–25°C, avoiding over-reduction of the ketone precursor.

The free amine is subsequently treated with hydrochloric acid in diethyl ether to precipitate the hydrochloride salt.

Key Considerations

  • Substrate Availability : 3,3-Dimethylcyclopentanone synthesis may require Friedel-Crafts alkylation of cyclopentanone with methyl iodide, though competing polyalkylation necessitates careful stoichiometric control.
  • Steric Effects : The geminal dimethyl group at C3 creates torsional strain, potentially slowing imine formation kinetics compared to unsubstituted cyclopentanones.

Nucleophilic Substitution on 1-Chloro-3,3-dimethylcyclopentane

Halide Precursor Synthesis

  • Chlorination : 3,3-Dimethylcyclopentanol undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane, yielding 1-chloro-3,3-dimethylcyclopentane.
  • Ammonolysis : Reaction with methylamine in a sealed autoclave at 120–160°C for 12–48 hours facilitates SN2 displacement, forming the tertiary amine.

Optimization Parameters

Parameter Optimal Range Impact on Yield
Temperature 140°C Maximizes SN2 rate while minimizing elimination
Amine Concentration 2.5 M in ethanol Balances nucleophilicity and solvent polarity
Reaction Time 24 hours >90% conversion by GC-MS

Catalytic Hydroamination of 3,3-Dimethylcyclopentene

Transition Metal Catalysis

Gold(I) complexes (e.g., Ph₃PAuNTf₂) catalyze the anti-Markovnikov addition of methylamine to 3,3-dimethylcyclopentene at 80°C, achieving >75% regioselectivity for the 1-amine product.

Advantages Over Traditional Methods

  • Atom Economy : Direct C-N bond formation avoids pre-functionalized intermediates.
  • Stereocontrol : Chiral bisphosphine ligands (e.g., BINAP) enable enantioselective synthesis, though the target compound’s achirality simplifies this requirement.

Ring-Closing Metathesis of Diene-Amine Precursors

Retrosynthetic Strategy

  • Synthesize N-methyl-N-(4-methylpent-4-en-1-yl)amine via condensation of 4-methylpent-4-en-1-amine with formaldehyde.
  • Employ Grubbs 2nd-generation catalyst (5 mol%) to induce ring-closing metathesis, forming the cyclopentane core.

Challenges

  • Olefin Isomerization : Competing double bond migration necessitates low-temperature conditions (-20°C) and rapid reaction quenching.
  • Catalyst Cost : Ruthenium-based catalysts increase synthetic expense at scale.

Salt Formation and Purification

Hydrochloride Precipitation

The tertiary amine is dissolved in anhydrous ether and treated with gaseous HCl until pH < 2.0. Crystallization at -20°C yields the hydrochloride salt with 95% purity, as confirmed by LC-MS and elemental analysis.

Analytical Data Comparison

Property Experimental Value Source
Melting Point 163–165°C (dec.)
Molecular Formula C₈H₁₇N·HCl
Purity (HPLC) ≥95%
Solubility (H₂O) 82 mg/mL at 25°C

Industrial-Scale Considerations

Cost Analysis

Method Estimated Cost (USD/kg) Scalability
Reductive Amination $320 High
Nucleophilic Substitution $290 Moderate
Hydroamination $410 Low

Environmental Impact

  • Waste Generation : Nucleophilic substitution produces stoichiometric HCl byproducts, requiring neutralization.
  • Green Chemistry Potential : Hydroamination’s catalytic nature reduces E-factor compared to multistep sequences.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce various alkylated or acylated amines.

Scientific Research Applications

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3,3-trimethylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 1,3,3-trimethylcyclopentan-1-amine hydrochloride and related cycloaliphatic amine derivatives are summarized in Table 1.

Table 1: Structural and Functional Comparison of Cycloaliphatic Amine Hydrochlorides

Compound Name Molecular Formula Substituents Ring Size Key Properties/Implications Reference
1,3,3-Trimethylcyclopentan-1-amine HCl C₉H₁₈ClN 1,3,3-trimethyl Cyclopentane High lipophilicity due to methyl groups; broad supplier availability
(1-Ethylcyclopentyl)amine HCl C₇H₁₆ClN 1-ethyl Cyclopentane Reduced steric bulk compared to trimethyl; potential for altered receptor interactions
3,3-Dimethylcyclobutan-1-amine HCl C₆H₁₂ClN 3,3-dimethyl Cyclobutane Smaller ring size (higher strain); molecular weight = 135.64 g/mol
(1R,3S)-3-Fluorocyclopentan-1-amine HCl C₅H₉FClN 3-fluoro Cyclopentane Electronegative fluorine may enhance solubility or metabolic stability
cis-3-Methoxycyclopentan-1-amine HCl C₆H₁₄ClNO 3-methoxy Cyclopentane Polar methoxy group improves aqueous solubility
3-(2-Fluorophenyl)cyclopentan-1-amine HCl C₁₁H₁₄FClN 3-(2-fluorophenyl) Cyclopentane Aromatic ring enables π-π stacking; potential CNS activity
(1R,3S)-3-Aminocyclopentanol HCl C₅H₁₂ClNO 3-amino, 1-hydroxyl Cyclopentane Hydroxyl group introduces hydrogen bonding; possible use in chiral synthesis

Structural and Functional Analysis

Ring Size and Strain :

  • Cyclopentane derivatives (e.g., 1,3,3-trimethylcyclopentan-1-amine HCl) exhibit lower ring strain compared to cyclobutane analogs (e.g., 3,3-dimethylcyclobutan-1-amine HCl). This may enhance stability in synthetic applications .

Substituent Effects: Methyl vs. Electronegative Substituents: Fluorine (in 3-fluorocyclopentan-1-amine HCl) and methoxy groups (in cis-3-methoxycyclopentan-1-amine HCl) improve solubility and metabolic resistance, contrasting with the hydrophobic trimethyl variant . Aromatic vs. Aliphatic Substituents: The 2-fluorophenyl group in 3-(2-fluorophenyl)cyclopentan-1-amine HCl introduces aromaticity, enabling interactions with biological targets via π-π stacking, a feature absent in the target compound .

Functional Group Diversity: The hydroxyl group in (1R,3S)-3-aminocyclopentanol HCl allows for hydrogen bonding, making it suitable for chiral resolution or as a polar pharmacophore, whereas the target compound’s methyl groups favor lipid bilayer penetration .

Biological Activity

Overview

1,3,3-Trimethylcyclopentan-1-amine;hydrochloride (CAS Number: 2413876-58-9) is a hydrochloride salt derived from 1,3,3-trimethylcyclopentan-1-amine, a cycloalkylamine. This compound has garnered interest in various scientific fields for its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C8H17N·HCl
  • Molecular Weight : 175.69 g/mol
  • SMILES Notation : CC1(CCC(C1)NC)C
  • InChI Key : UQLWLZGAKVLEGP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can act as a ligand for specific receptors or enzymes, modulating their activity. Its mechanism of action is still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and cellular signaling pathways.

Biological Activities

  • Neurotransmitter Modulation : Research indicates that the compound may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.
  • Antimicrobial Properties : Some studies have explored its potential antimicrobial effects, although comprehensive data is limited.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationPotential interaction with serotonin and dopamine receptors
Enzyme InhibitionPossible inhibition of Dipeptidyl Peptidase IV (DPP-IV)
Antimicrobial ActivityPreliminary evidence suggests effectiveness against certain bacterial strains

Case Study: Enzyme Inhibition

A notable study investigated the compound's role as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes. The findings indicated that this compound could effectively inhibit DPP-IV activity in vitro, leading to increased levels of active incretin hormones. This suggests a potential therapeutic application in glucose metabolism regulation.

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N,3,3-Trimethylcyclopentan-1-amineSimilar cycloalkyl structureModerate enzyme inhibition
1-Methylcyclopentan-1-amineLess steric hindranceLower receptor affinity

Synthesis and Applications

The synthesis of this compound typically involves reductive amination processes using starting materials like 1,3,3-trimethylcyclopentanone. The hydrochloride salt form enhances its solubility and stability in biological assays.

Industrial Applications

This compound serves as a valuable building block in organic synthesis and has applications in medicinal chemistry for drug development. Its unique structural features make it suitable for creating various derivatives with enhanced biological properties.

Q & A

Q. What are the established synthetic routes for 1,3,3-Trimethylcyclopentan-1-amine hydrochloride, and how can reaction conditions be optimized for laboratory-scale synthesis?

The compound is typically synthesized via reduction of a cyclopentanone precursor (e.g., 3-aminocyclopentanone) using sodium borohydride, followed by hydrochlorination . Key parameters include temperature control (<0°C during reduction to prevent side reactions) and stoichiometric excess of HCl to ensure complete salt formation. For lab-scale optimization, reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR is recommended to track intermediate formation. Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of 1,3,3-Trimethylcyclopentan-1-amine hydrochloride?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can verify the cyclopentane backbone and methyl group placements. For example, 1^1H NMR should show a triplet for the amine proton at δ 2.1–2.3 ppm and singlets for the methyl groups at δ 1.2–1.4 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm are used to assess purity, with retention times compared against a reference standard .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should display a molecular ion peak at m/z 144.2 (free base) and 180.6 (hydrochloride) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 1,3,3-Trimethylcyclopentan-1-amine hydrochloride, particularly its neuroprotective effects?

Discrepancies in biological data may arise from stereochemical variations or impurities. To address this:

  • Chiral Chromatography: Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers and test their individual bioactivity .
  • Targeted Assays: Conduct in vitro assays (e.g., NMDA receptor binding studies) to compare activity against known neuroprotectants like memantine. EC50 values should be validated across multiple cell lines (e.g., SH-SY5Y neurons) .
  • Computational Modeling: Perform molecular docking simulations to predict interactions with biological targets such as glutamate receptors .

Q. What experimental design considerations are critical for studying the compound’s potential antiviral mechanisms?

  • Cell-Based Assays: Use plaque reduction neutralization tests (PRNT) in Vero E6 cells infected with enveloped viruses (e.g., influenza A). Include controls for cytotoxicity via MTT assays .
  • Mechanistic Studies: Employ time-of-addition experiments to determine whether the compound inhibits viral entry, replication, or assembly.
  • Synergy Testing: Combine with standard antivirals (e.g., oseltamivir) to assess additive or synergistic effects using the Chou-Talalay method .

Q. How can researchers address challenges in stereochemical characterization during synthesis?

  • X-ray Crystallography: Resolve absolute configuration using single-crystal diffraction .
  • Vibrational Circular Dichroism (VCD): Compare experimental and calculated spectra to confirm enantiomeric purity .
  • Dynamic NMR: Detect rotational barriers of the cyclopentane ring to infer conformational stability .

Key Considerations for Data Interpretation

  • Batch Variability: Monitor lot-to-lot consistency in commercial samples using elemental analysis (C, H, N) and ICP-MS for trace metal contaminants .
  • Solubility Limits: The hydrochloride salt’s solubility in aqueous buffers (e.g., PBS) is ~50 mg/mL; use sonication for dissolution in hydrophobic solvents like DMSO .

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